Sodium hypochlorite

NaOCl

ClNaO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

NaOCl

ClNaO

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water, g/l at 20 °C: 293 (good)

Synonyms

Canonical SMILES

Isomeric SMILES

- Bacteria: Extensive research supports the efficacy of NaOCl against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

- Viruses: Research demonstrates the effectiveness of NaOCl against enveloped viruses, such as influenza and HIV, but less so against non-enveloped viruses .

- Fungi: NaOCl solutions can also be effective against fungal spores, though their efficacy may vary depending on the specific fungal species .

Other Research Applications

Beyond disinfection and sterilization, NaOCl has various other applications in scientific research. These include:

- Tissue processing: Diluted NaOCl solutions are used in some protocols for tissue processing to remove certain components and improve tissue visualization for microscopy .

- Biochemistry: NaOCl can be used in certain biochemical assays to lyse cells and release their contents for further analysis .

- Environmental studies: Researchers sometimes utilize NaOCl solutions to decontaminate environmental samples or control microbial growth in experimental setups involving water or soil .

Sodium hypochlorite is a chemical compound with the formula sodium hypochlorite (NaClO). It is commonly recognized as a strong oxidizing agent and is often referred to as liquid bleach due to its widespread use in bleaching and disinfecting applications. Sodium hypochlorite typically appears as a pale greenish-yellow solution with a characteristic chlorine odor. It has a molar mass of 74.44 grams per mole, a density of 1.11 grams per cubic centimeter, a melting point of 18 °C, and a boiling point of 101 °C .

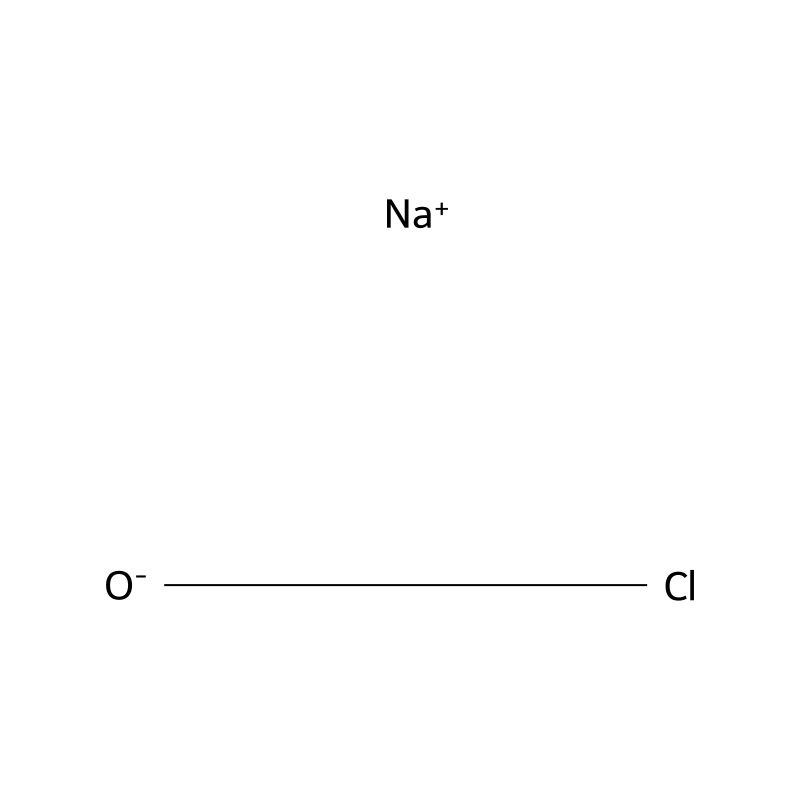

As a salt, sodium hypochlorite consists of the sodium cation (Na⁺) and the hypochlorite anion (ClO⁻). It is highly soluble in water and can decompose explosively if not handled properly. This compound is known for its strong oxidizing properties, making it effective in various

- Toxicity: Contact with skin or eyes can cause irritation and burns []. Inhalation of chlorine gas released from decomposition can irritate the respiratory system [].

- Flammability: Not flammable itself but can accelerate the burning of other materials [].

- Reactivity: Reacts with acids to generate toxic chlorine gas [].

- Decomposition Reaction:This reaction shows how sodium hypochlorite can decompose into sodium chloride and sodium chlorate under specific conditions .

- Reaction with Acids:

When mixed with strong acids, sodium hypochlorite can liberate toxic chlorine gas: - Reaction with Ammonia:

Sodium hypochlorite reacts with ammonia to form chloramines, which are also toxic:

These reactions highlight the compound's potential hazards when improperly mixed with incompatible substances .

Sodium hypochlorite exhibits notable biological activity, primarily as an antimicrobial agent. Its mechanism involves the oxidation of cellular components in microorganisms, leading to cell lysis and death. The high pH of sodium hypochlorite solutions contributes to its antimicrobial effectiveness by disrupting cellular membranes and inhibiting essential enzymatic functions .

Sodium hypochlorite has diverse applications across various fields:

- Disinfectant: Widely used in healthcare settings for sanitizing surfaces and equipment.

- Bleaching Agent: Commonly employed in laundry detergents and textile industries.

- Water Treatment: Used for disinfection in municipal water supplies and swimming pools.

- Food Industry: Utilized for sanitizing food processing equipment.

- Oxidizing Agent: Applied in organic synthesis for oxidizing alcohols to aldehydes or ketones .

Research indicates that sodium hypochlorite interacts with various organic compounds, leading to significant changes in their structure and function. For instance, it can react with amino acids, resulting in chlorination reactions that alter metabolic pathways in bacteria. The formation of chloramines from these reactions can inhibit bacterial growth by disrupting essential enzymatic processes .

Studies have shown that the effectiveness of sodium hypochlorite as a disinfectant increases with concentration and temperature, affecting its interaction dynamics with organic materials .

Sodium hypochlorite shares similarities with other halogenated compounds but exhibits unique properties that set it apart:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Calcium Hypochlorite | Ca(OCl)₂ | More stable solid form; used for water treatment |

| Chlorine Dioxide | ClO₂ | Stronger oxidizer; used for disinfection |

| Hydrogen Peroxide | H₂O₂ | Less corrosive; used as a bleaching agent |

| Potassium Hypochlorite | KClO | Similar properties; often used in laboratory settings |

Sodium hypochlorite's unique combination of strong oxidizing properties and versatility in applications makes it particularly valuable in both industrial and household contexts .

Traditional Chlorination of Alkaline Solutions

The foundational method for sodium hypochlorite synthesis involves the reaction of chlorine gas (Cl₂) with sodium hydroxide (NaOH) solutions. This process, first developed by Claude Louis Berthollet in 1789 and later refined by Antoine Labarraque, remains a staple in both laboratory and industrial settings. The reaction proceeds via disproportionation:

$$

\text{Cl}2 + 2\text{NaOH} \rightarrow \text{NaOCl} + \text{NaCl} + \text{H}2\text{O}

$$

Key considerations include:

- Temperature Control: Maintaining temperatures below 40°C to minimize parasitic side reactions, such as chlorate (ClO₃⁻) formation.

- pH Management: Alkaline conditions (pH > 11) stabilize hypochlorite ions (OCl⁻), while acidic environments promote chlorine gas evolution.

- Impurity Removal: Filtration of precipitated sodium chloride (NaCl) to enhance product purity.

Industrial Example: The Hooker process, a large-scale adaptation, utilizes cold, dilute NaOH solutions to achieve 12–15% NaOCl yields with minimal chlorate contamination.

Electrochemical Production via Brine Electrolysis

Electrolysis of sodium chloride (NaCl) brine is the dominant industrial method for concurrent chlorine and sodium hydroxide production, with hypochlorite generated as a byproduct. The membrane cell process, which accounts for over 90% of global capacity, involves:

- Anode Reaction:

$$

2\text{Cl}^- \rightarrow \text{Cl}_2 + 2e^-

$$ - Cathode Reaction:

$$

2\text{H}2\text{O} + 2e^- \rightarrow \text{H}2 + 2\text{OH}^-

$$ - Membrane-Mediated Synthesis:

$$

\text{Cl}2 + 2\text{OH}^- \rightarrow \text{OCl}^- + \text{Cl}^- + \text{H}2\text{O}

$$

Advantages:

- High energy efficiency (2,500 kWh/ton NaOH).

- Reduced mercury contamination compared to older diaphragm cells.

Challenges:

Crystallization Techniques for Pentahydrate Formation

Sodium hypochlorite pentahydrate (NaOCl·5H₂O) offers enhanced stability compared to aqueous solutions, particularly for long-term storage. Industrial crystallization involves:

- Concentrated Solution Preparation: Reacting 45–48% NaOH with Cl₂, followed by NaCl filtration.

- Cooling Crystallization: Chilling the filtrate to 12°C to precipitate NaOCl·5H₂O crystals.

- Centrifugal Filtration: Isolating crystals with <0.5% NaCl impurity.

Stability Data:

| Storage Condition | NaOCl·5H₂O Stability (1 Year) | Aqueous NaOCl Stability (1 Year) |

|---|---|---|

| 7°C | 98.9% Retention | 83.1% Retention |

This method reduces decomposition-driven chlorine loss by 17% compared to conventional liquid bleach.

Novel Catalytic Systems for Enhanced Yield

Recent advances focus on optimizing hypochlorite synthesis through catalytic interventions:

- Yttrium-Based Catalysts: YCl₃ and Y₂O₃ selectively accelerate the chlorate pathway under acidic conditions, improving ClO₃⁻ yields by 15–20%.

- Telluric Acid (Te(OH)₆): Exhibits 80% efficiency in redirecting hypochlorous acid (HOCl) decomposition toward chlorate, rivaling traditional chromium(VI) catalysts.

- Phase-Transfer Catalysis: Tetrabutylammonium salts (e.g., Bu₄NHSO₄) enhance oxidation rates in organic media, enabling 99% 2-octanol conversion to 2-octanone.

Reaction Mechanism:

$$

3\text{HOCl} \xrightarrow{\text{Catalyst}} \text{HClO}_3 + 2\text{HCl}

$$

Industrial-Scale Manufacturing Processes

Modern facilities employ continuous systems to maximize efficiency and safety:

Key Innovations:

- Packed Tower Reactors: Concurrent Cl₂ and NaOH flow through structured packing, achieving 135–155 g/L NaOCl with 3% excess NaOH.

- Automated Control Systems: Real-time monitoring of oxidation-reduction potential (ORP) and pH minimizes chlorate formation.

- Energy-Efficient Cooling: Chilled water loops maintain reaction temperatures at 25–30°C, reducing thermal decomposition.

Economic Impact:

Decomposition Kinetics and By-Product Formation

Sodium hypochlorite undergoes decomposition through two primary pathways, each with distinct kinetic characteristics and product formation profiles [1]. The first pathway involves disproportionation to chlorate and chloride ions, while the second leads to oxygen evolution and chloride formation [1]. These reactions proceed with markedly different kinetic behaviors and activation energies.

The decomposition to chlorate and chloride follows a bimolecular mechanism proposed by Foerster and Dolch, involving a slow initial reaction between two hypochlorite ions to form chlorite and chloride, followed by a faster reaction of chlorite with additional hypochlorite [1]. The rate constant for the first step is 8.3 × 10⁻⁵ M⁻¹s⁻¹ at 40°C, with an activation energy of 24.8 kilocalories per gram-molecule [1]. The second step proceeds more rapidly with an activation energy of 20.8 kilocalories per gram-molecule [1].

The oxygen evolution pathway exhibits first-order kinetics and is strongly catalyzed by transition metal oxides, particularly copper and nickel oxides [10]. This reaction becomes significant only under specific catalytic conditions and represents a minor decomposition route compared to the chlorate formation pathway [1].

Table 1: Sodium Hypochlorite Decomposition Kinetics

| Reaction Type | Temperature (°C) | Rate Constant | Activation Energy (kJ/mol) | pH | Reference |

|---|---|---|---|---|---|

| Sodium hypochlorite to chlorate and chloride | 40 | 8.3 × 10⁻⁵ M⁻¹s⁻¹ | 24.8 | Alkaline | [1] |

| Sodium hypochlorite to oxygen and chloride | 40 | First order | 20.8 | Alkaline | [1] |

| Hypochlorous acid decomposition | 25 | 0.091 ± 0.006 M⁻²s⁻¹ | 64.0 | 5-8 | [34] |

| Anhydrous sodium hypochlorite decomposition | 10 | Zero order | - | - | [5] |

| Sodium hypochlorite pentahydrate decomposition | 10 | Zero order | - | - | [5] |

The thermal decomposition of crystalline sodium hypochlorite forms follows zero-order kinetics, with total chlorine remaining essentially constant throughout the reaction [5]. The formation of disinfection by-products during sodium hypochlorite reactions with organic materials includes haloacetic acids and trichloromethane, which constitute over 90% of the by-products formed [6]. These by-products accumulate progressively as reaction time extends and hypochlorite concentration increases [6].

Hypochlorous acid decomposition in the neutral pH region exhibits third-order kinetics with maximum decomposition rates occurring at pH 6.89 [34]. The activation enthalpy and entropy values are 64.0 ± 0.6 kilojoules per mole and -67 ± 2 joules per mole-kelvin, respectively [34]. The mechanism involves chlorine dioxide hydrate and chlorite ions as intermediates, with the rate-determining step being the reaction between hypochlorite ions and chlorine dioxide hydrate [34].

Oxidative Mechanisms in Organic Synthesis

Sodium hypochlorite functions as a selective oxidant for organic compounds through multiple mechanistic pathways [8]. The compound preferentially oxidizes structures capable of producing carbanions stable enough to undergo halogenation, converting these substrates to ketones or carboxylic acids [8]. The extent of oxidation depends on enolate resonance stabilization and the inductive and steric effects of activating groups such as carbonyl, nitro, cyano, or carboxyl functionalities [8].

Phase transfer catalysis significantly enhances the oxidative capabilities of sodium hypochlorite in organic synthesis [9]. The use of quaternary ammonium salts as phase transfer catalysts results in nearly complete oxidation of lipophilic sulfide substrates within 20 minutes, compared to 5 hours without catalytic enhancement [9]. The reaction proceeds via transfer of hypochlorite ions into the organic phase, where oxidation of the substrate occurs [9].

Table 2: Oxidative Mechanisms in Organic Synthesis

| Substrate | Reaction Type | Rate Enhancement | Mechanism | Reference |

|---|---|---|---|---|

| Di-n-butyl sulfide | Sulfide oxidation (Phase Transfer Catalysis) | 4-fold increase | Phase transfer catalysis | [9] |

| Secondary alcohols | Alcohol oxidation (Phase Transfer Catalysis) | β-scission pathway | Free radical β-scission | [19] |

| Aromatic aldehydes | Aldehyde to carboxylic acid | pH 9-11 optimum | Nucleophilic attack | [22] |

| Low molecular weight thiols | Thiol oxidation | Thiyl radical formation | Radical intermediate | [11] |

| Amino acids | Amino acid degradation | Chloramine formation | Chlorination reaction | [35] |

The oxidation of secondary alcohols with sodium hypochlorite under phase transfer catalytic conditions involves previously unreported free radical pathways that compete with traditional ketone synthesis [19]. Product mixture profiles depend on reactant ratios, organic cosolvent, and oxygen availability [19]. Under argon atmosphere, over half of the substrate alcohols undergo conversion to benzaldehyde and free radical products through β-scission of intermediate alkyl hypochlorites [19].

Aromatic aldehydes undergo oxidation to carboxylic acids with high yields and selectivity under mild conditions using aqueous sodium hypochlorite in liquid-liquid phase transfer catalytic systems [22]. The reaction exhibits strong pH dependence, with maximum reaction rates occurring at pH 9-11 [22]. The extraction of hypochlorite ions reaches maximum efficiency at these pH values, attributed to co-extraction of hypochlorous acid together with hypochlorite anions into the organic phase [22].

The oxidation of thiols by sodium hypochlorite involves the formation of sulfenyl chlorides as intermediates, which subsequently decompose to generate thiyl radicals [11]. Evidence indicates that thiyl radicals are the major species detected by electron paramagnetic resonance spin trapping when sub-stoichiometric amounts of hypochlorous acid are present relative to the thiol concentration [11].

pH-Dependent Reactivity and Speciation Behavior

The reactivity of sodium hypochlorite exhibits profound pH dependence due to the equilibrium between hypochlorous acid and hypochlorite ions [14] [15]. The dissociation constant of hypochlorous acid varies between 7.4 and 7.9, depending on the measurement conditions and ionic strength [14] [15]. This equilibrium fundamentally determines the predominant reactive species and overall oxidative potential of the system.

At pH values below 6.0, hypochlorous acid represents approximately 97% of the total available chlorine species [17] [18]. The antimicrobial and oxidative activity of hypochlorous acid exceeds that of hypochlorite ions by approximately 80-fold, making acidic conditions optimal for maximum reactivity [17]. However, this enhanced reactivity comes at the cost of solution stability, with rapid decomposition occurring at lower pH values [14] [15].

Table 3: pH-Dependent Reactivity and Speciation

| pH Range | Predominant Species | Relative Activity | Stability | pKa Value | Reference |

|---|---|---|---|---|---|

| < 6.0 | Hypochlorous acid (97%) | Maximum (80× more active) | Rapid decomposition | 7.4-7.9 | [16] [17] [18] |

| 6.0-7.5 | Hypochlorous acid/Hypochlorite equilibrium | High activity | Moderate stability | 7.4-7.9 | [16] [17] [18] |

| 7.5-8.5 | Hypochlorite (67-76%) | Moderate activity | Good stability | 7.4-7.9 | [16] [17] [18] |

| 9.0-11.0 | Hypochlorite (> 90%) | Low activity | Excellent stability | 7.4-7.9 | [16] [17] [18] |

| > 11.0 | Hypochlorite (> 95%) | Minimal activity | Very stable | 7.4-7.9 | [16] [17] [18] |

The transition between ionic forms demonstrates critical implications for practical applications [14]. Research reveals a significant shift in sporicidal efficacy between pH 11.0 and 9.5, where viable bacterial count decreases from 1×10⁷ to 8.0×10² colony-forming units per milliliter, representing a 4.1-log reduction [14]. At pH 7.3, viability further decreases to 1.0×10², indicating an additional 0.9-log reduction [14].

Raman spectroscopy studies confirm the ionic state transitions by monitoring characteristic peaks at 713 and 726 wavenumbers corresponding to hypochlorite and hypochlorous acid species, respectively [14]. The peak intensity analysis reveals that the predominant species shifts from hypochlorite at high pH to hypochlorous acid at neutral and acidic pH values [14].

The pH-dependent shelf life of sodium hypochlorite solutions demonstrates an inverse relationship between reactivity and stability [14] [15]. Solutions with initial pH values of 8.0 and lower exhibit rapid exponential pH decrease, with time constants of 11.2 ± 1.3 hours for pH 8.0 and 0.9 ± 0.1 hours for pH 7.3 [15]. This pH reduction results from the progressive accumulation of hydrogen ions as hypochlorous acid dissociates to produce chlorate and hydrogen ions [15].

Radical Pathways in Phase Transfer Catalysis

Phase transfer catalysis facilitates the formation of various radical species during sodium hypochlorite oxidation reactions [19] [20]. The generation of free radicals occurs through multiple pathways, including the decomposition of chloramines, the breakdown of sulfenyl chlorides, and the direct interaction of hypochlorous acid with organic substrates [19] [20] [21].

The formation of thiyl radicals represents a significant radical pathway when sodium hypochlorite reacts with sulfur-containing compounds [11]. Under phase transfer catalytic conditions, sulfenyl chlorides form as intermediates and subsequently decompose through thermal, metal-ion, or light-catalyzed reactions to generate thiyl radicals [11]. These radicals compete with non-radical oxidation pathways, with the balance depending on reaction conditions and substrate structure [11].

Table 5: Radical Pathways and Formation Mechanisms

| Radical Type | Formation Pathway | Detection Method | Biological Significance | Reference |

|---|---|---|---|---|

| Thiyl radicals | Hypochlorous acid + thiol → sulfenyl chloride → thiyl radical + chloride | Electron paramagnetic resonance spin trapping | Oxidative stress | [11] |

| Nitrogen-centered radicals | Chloramine decomposition | Electron paramagnetic resonance spin trapping | Protein modification | [20] [21] |

| Hydroxyl radicals | Hypochlorous acid + hydrogen peroxide → hydroxyl radical + products | Electron paramagnetic resonance spectroscopy | Tissue damage | [23] |

| Chlorine radicals | Nitryl chloride → nitrogen dioxide + chlorine radical | Mass spectrometry | Lipid peroxidation | [21] |

| Carbon-centered radicals | Protein fragmentation | Sodium dodecyl sulfate polyacrylamide gel electrophoresis analysis | Enzyme inactivation | [20] |

Nitrogen-centered radicals form through the decomposition of chloramines generated by the reaction of hypochlorous acid with amino groups [20] [21]. These radicals subsequently convert to carbon-centered radicals, leading to protein fragmentation and enzyme inactivation [20]. The process involves homolytic cleavage of nitrogen-chlorine bonds in chloramines and chloramides, with the formation of nitrogen-centered radicals as key intermediates [21].

The interaction between sodium hypochlorite and hydrogen peroxide generates singlet oxygen through the reaction pathway: hypochlorous acid + hydrogen peroxide → singlet oxygen + chloride + hydrogen ion + water [21]. Singlet oxygen reacts with unsaturated lipid bonds 1500 times faster than triplet oxygen, leading to lipid hydroperoxide formation and initiation of lipid peroxidation [21].

Phase transfer catalysis enhances radical formation by facilitating the transfer of reactive species across phase boundaries [9]. The quaternary ammonium catalysts form lipophilic complexes with hypochlorite ions, enabling their transport into organic phases where radical-generating reactions occur more readily [9]. The addition of transition metal catalysts, such as manganese tetraphenylporphyrin chloride, further increases reaction rates and promotes complete conversion of substrates [9].

Transition Metal Complex Activation Systems

Transition metal complexes significantly influence the reactivity and selectivity of sodium hypochlorite through various activation mechanisms [24] [25] [27]. These systems enable controlled oxidation reactions and enhance the formation of specific products while minimizing undesired side reactions [24] [25].

Vanadium-based catalysts demonstrate exceptional stability and activity in sodium hypochlorite oxidation systems [24]. Silica-supported vanadium oxide catalysts maintain effectiveness at increased oxidant dosages and high initial substrate concentrations, achieving 100% conversion in 5 minutes at room temperature with optimized conditions [24]. The stability of vanadium catalysts contrasts with molybdenum and tungsten systems, which suffer from leaching under alkaline hypochlorite conditions [24].

Table 4: Transition Metal Complex Activation Systems

| Metal | Catalytic Activity | Reaction Enhanced | Activation Energy (kJ/mol) | Stability | Reference |

|---|---|---|---|---|---|

| Copper oxide | High | Oxygen evolution | 16.6 | Moderate | [10] |

| Cobalt oxide | Moderate | Oxygen evolution | Not specified | Good | [10] |

| Nickel oxide | Moderate | Oxygen evolution | Not specified | Good | [10] |

| Manganese oxide | Low | Permanganate formation | Not specified | Poor (leaching) | [10] |

| Iron oxide | Low | Ferrate formation | Not specified | Poor (leaching) | [10] |

| Vanadium oxide | High (stable) | Oxidative desulfurization | Not specified | Excellent | [24] |

Copper oxide exhibits the highest catalytic activity for oxygen evolution from sodium hypochlorite, with an activation energy of 16.6 kilocalories per gram-molecule [10]. The catalyzed reaction follows kinetics that are approximately first-order in hypochlorite concentration and directly proportional to catalyst concentration [10]. Cobalt and nickel oxides show moderate catalytic activity, with reaction rates proportional to metal content but relatively independent of hypochlorite concentration [10].

Manganese and iron oxides demonstrate limited catalytic activity under concentrated sodium hypochlorite conditions containing sodium hydroxide [10]. These metals undergo oxidation to permanganate and ferrate species, respectively, under the alkaline conditions typical of hypochlorite solutions [10]. Copper can catalyze the formation of both permanganate and ferrate, while nickel promotes permanganate formation [10].

Biomimetic metal complexes control sodium hypochlorite reactivity by forming discrete metal-hypochlorite adducts [27] [28]. Iron, manganese, and nickel complexes generate high-valent intermediates that direct selective oxidation or halogenation reactions [27]. The formation of metal-hypochlorite species involves direct coordination of hypochlorite ions to metal centers, creating activated complexes with enhanced reactivity and selectivity [28].

Selective Oxidation of Alcohols and Sulfides

Sodium hypochlorite demonstrates exceptional utility in the selective oxidation of alcohols, particularly when employed as sodium hypochlorite pentahydrate (NaOCl·5H₂O) crystals. This crystalline form offers significant advantages over conventional aqueous sodium hypochlorite solutions, including higher oxidant concentration (44% versus 12-13%), improved storage stability, and reduced alkalinity [1].

The oxidation of primary alcohols to aldehydes proceeds through a well-defined mechanism involving the formation of hypochlorous acid (HOCl) as the active oxidizing species. The reaction begins with the protonation of the alcohol oxygen by hypochlorous acid, converting the hydroxyl group into a superior leaving group. Subsequently, the hypochlorite anion (OCl⁻) attacks the carbon center, displacing water and forming an intermediate chloroalkoxide species. Base-mediated elimination of hydrogen chloride then occurs, resulting in the formation of the desired aldehyde product [2].

For secondary alcohols, the oxidation to ketones follows a similar mechanistic pathway but benefits from enhanced thermodynamic stability of the ketone product, which prevents further oxidation. The reaction typically requires only 20-30 minutes at room temperature when using sodium hypochlorite pentahydrate in acetic acid, achieving yields of 90-97% with excellent selectivity [3].

The selective oxidation of sulfides to sulfoxides represents another significant application of sodium hypochlorite. The reaction mechanism involves the formation of a chlorosulfonium ion intermediate through electrophilic attack of hypochlorous acid on the sulfur atom. This intermediate undergoes nucleophilic attack by water, leading to the formation of the sulfoxide product with concurrent release of hydrogen chloride [4] [5].

Under carefully controlled conditions using equimolar amounts of sodium hypochlorite pentahydrate in acetonitrile-water mixtures, sulfides can be selectively oxidized to sulfoxides in 85-99% yield within 10-60 minutes. The high selectivity stems from the fact that sulfoxides are less nucleophilic than sulfides, effectively preventing overoxidation to sulfones under these mild conditions [6].

Sulfoxide and Sulfone Synthesis Pathways

The controlled synthesis of sulfoxides and sulfones using sodium hypochlorite requires careful attention to stoichiometry and reaction conditions. For sulfoxide formation, the key lies in using precisely equimolar amounts of oxidant and maintaining appropriate pH conditions to favor the single-electron oxidation pathway [7].

The mechanism for sulfoxide formation involves initial coordination of hypochlorous acid to the sulfur atom, forming a chlorosulfonium intermediate. This species then undergoes nucleophilic attack by water molecules, resulting in oxygen transfer to sulfur and formation of the sulfoxide product. The reaction is highly chemoselective, with studies showing that various functional groups including alcohols, amines, and aromatic rings remain unaffected under the optimized conditions [8].

For sulfone synthesis, excess sodium hypochlorite (typically 2.4 equivalents) is employed in organic solvents such as toluene. The reaction proceeds through initial formation of the sulfoxide intermediate, which subsequently undergoes further oxidation to the sulfone. The use of organic solvents helps to minimize competing hydrolysis reactions and improves the overall efficiency of the transformation [6].

The reaction kinetics for sulfone formation follow a two-step mechanism, with the second oxidation step (sulfoxide to sulfone) being generally slower than the initial sulfide oxidation. This kinetic profile allows for some degree of control over product distribution by adjusting reaction time and temperature. At elevated temperatures (50-70°C), complete conversion to sulfones can be achieved within 2-8 hours [9].

Phase-transfer catalysis has been demonstrated to significantly enhance the efficiency of sulfide oxidation reactions. The use of tetraalkylammonium salts facilitates the transfer of hypochlorite anions into the organic phase, where they can more effectively interact with lipophilic sulfide substrates. This approach reduces reaction times from hours to minutes while maintaining high selectivity [4].

Disulfide Cleavage and Sulfonyl Halide Formation

The oxidative cleavage of disulfide bonds by sodium hypochlorite represents a powerful method for generating sulfonyl halides, which are valuable intermediates in organic synthesis. The reaction mechanism involves initial formation of a sulfenyl chloride intermediate through electrophilic attack of hypochlorous acid on one of the sulfur atoms in the disulfide bond [10] [11].

The sulfenyl chloride intermediate undergoes rapid further oxidation to form the corresponding sulfonyl chloride. This transformation requires approximately 5 equivalents of sodium hypochlorite pentahydrate when conducted in acetic acid at room temperature. The reaction is remarkably efficient, with some substrates achieving complete conversion within 1 minute [1].

The formation of sulfonyl bromides follows an analogous pathway but requires the presence of sodium bromide to generate hypobromous acid (HOBr) in situ. The reaction of sodium hypochlorite with bromide ions produces hypobromite (OBr⁻), which then protonates in the acidic medium to form HOBr. This species exhibits similar reactivity to hypochlorous acid but leads to the incorporation of bromine rather than chlorine in the final product [1].

The scope of disulfide cleavage reactions encompasses both aromatic and aliphatic disulfides, with aromatic substrates generally showing higher reactivity. Electron-rich aromatic disulfides react more rapidly than electron-poor derivatives, consistent with the electrophilic nature of the oxidizing species. Sterically hindered disulfides require longer reaction times or higher temperatures to achieve complete conversion [10].

The reaction can also be applied to thiols, which undergo oxidative dimerization to disulfides followed by immediate cleavage to sulfonyl halides. This tandem process requires 4 equivalents of sodium hypochlorite pentahydrate and typically proceeds with yields of 71-97% for various thiol substrates [12].

Oxaziridine and Epoxide Synthesis Mechanisms

The synthesis of oxaziridines using sodium hypochlorite represents a catalyst-free approach to these valuable oxidizing agents. The reaction involves the oxidation of N-sulfonylimines (imines bearing sulfonamide groups) under basic conditions in acetonitrile. The mechanism begins with nucleophilic attack of the hypochlorite anion on the electrophilic carbon of the imine, forming a chloroalkoxide intermediate [13] [14].

The intermediate then undergoes intramolecular cyclization, with the nitrogen atom attacking the oxygen center to form the three-membered oxaziridine ring. This cyclization is facilitated by the electron-withdrawing sulfonyl group, which stabilizes the intermediate and promotes ring closure. The reaction requires strongly basic conditions (pH > 11) to prevent hydrolysis of the starting imine to the corresponding aldehyde [14].

The optimal pH for oxaziridine formation has been determined to be approximately 11-12, representing a balance between maintaining the reactivity of the hypochlorite species and preventing imine hydrolysis. Under these conditions, N-sulfonyloxaziridines can be obtained in yields ranging from 67-90% within 18-30 minutes [13].

For epoxide synthesis, sodium hypochlorite functions as a terminal oxidant in conjunction with transition metal catalysts, particularly manganese-salen complexes. The mechanism involves the formation of a high-valent manganese-oxo species (Mn(V)=O) through reaction of the manganese(III) catalyst with hypochlorite. This manganese-oxo intermediate then transfers an oxygen atom to the alkene substrate, forming the epoxide product [15] [16].

The asymmetric version of this reaction has been developed using chiral manganese-salen catalysts, achieving enantioselectivities of up to 86% for suitable substrates. The reaction proceeds optimally at pH 10.5-11.5, where the concentration of hypochlorous acid is sufficient to maintain catalytic activity while minimizing the formation of chlorinated byproducts [15].

The substrate scope for epoxide formation includes various alkenes, with electron-rich alkenes generally showing higher reactivity than electron-poor derivatives. Terminal alkenes can be efficiently epoxidized, although the regioselectivity depends on the specific catalyst system employed [17].

Dearomatization Reactions in Phenolic Systems

The oxidative dearomatization of phenols using sodium hypochlorite pentahydrate represents a significant advancement in the synthesis of complex organic molecules. This transformation converts aromatic phenolic compounds into non-aromatic cyclohexadienone derivatives, which serve as valuable intermediates for natural product synthesis [18].

The mechanism of phenol dearomatization involves initial formation of a phenoxyl radical through single-electron oxidation by hypochlorite. This radical intermediate then undergoes further oxidation and nucleophilic attack by water or hydroxide ion, leading to the formation of the dearomatized product. The reaction proceeds rapidly, often completing within 5 minutes at room temperature [18].

The key advantage of using sodium hypochlorite pentahydrate for this transformation lies in its ability to provide a high concentration of active oxidizing species while generating only sodium chloride and water as byproducts. This represents a significant improvement over traditional dearomatization methods that often require expensive hypervalent iodine reagents or toxic heavy metal oxidants [19].

The reaction shows remarkable chemoselectivity, with the phenolic hydroxyl group being essential for reactivity. Substrates lacking this functional group, such as anisole derivatives, do not undergo dearomatization under the standard conditions. The presence of electron-withdrawing groups on the aromatic ring generally enhances the reaction rate, while electron-donating substituents may slow the transformation [20].

The scope of the dearomatization reaction includes various substituted phenols, with ortho and para substitution patterns being well-tolerated. Meta-substituted phenols often show reduced reactivity, likely due to the disruption of the optimal electronic distribution required for efficient radical formation [21].

Physical Description

Liquid

CLEAR SLIGHTLY YELLOW SOLUTION WITH CHARACTERISTIC ODOUR.

Color/Form

Anhydrous

Density

1.21 (14% aqueous solution, 20 °C)

Relative density (water = 1): 1.1 (5.5% aqueous solution)

Density (at 20 °C): 1.20 - 1.25 g/ml

Relative density (water = 1): 1.21 (14% aqueous solution)

Odor

Faint chlorine-like odor /sodium hypochlorite soln diluted/

Melting Point

-30 - -20 °C

UNII

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

For surgical purposes, diluted sodium hypochlorite soln is used; it contains 0.45 to 0.5% sodium hypochlorite and it may be further diluted 1:3. ... It is used to loosen and help dissolve and deodorize necrotic tissue. ... Diluted sodium hypochlorite soln may be used to irrigate ragged or dirty wounds, as an antiseptic in certain peritoneal dialysis system.

IT WAS ONCE WIDELY USED TO TREAT SUPPURATING WOUNDS, BUT HAS A SOLVENT ACTION ON BLOOD CLOTS AND THUS DELAYS CLOTTING.

For prophylaxis of epidermophytosis, diluted sodium hypochlorite soln is ... used as a foot bath. Soln is also a deodorant. /Sodium hypochlorite soln, diluted/

MEDICATION (VET): Antiseptic for wound irrigation /Sodium hypochlorite, diluted/

Pharmacology

MeSH Pharmacological Classification

ATC Code

D08 - Antiseptics and disinfectants

D08A - Antiseptics and disinfectants

D08AX - Other antiseptics and disinfectants

D08AX07 - Sodium hypochlorite

Mechanism of Action

Vapor Pressure

Pictograms

Corrosive;Environmental Hazard

Other CAS

Associated Chemicals

Wikipedia

Drug Warnings

Topically applied hypochlorites may dissolve blood clots and cause bleeding. Sodium hypochlorite could interfere with the Clinistix and Labstix qualitative urine tests for glucose to produce false positive results. ... Traces of sodium hypochlorite soln adhering to utensils for preparing feeds of pooled human milk for premature infants incr dietary sodium intake by 50% in a series of 9 paired estimations.

Use Classification

Human drugs -> Rare disease (orphan)

Health Hazards -> Corrosives

Methods of Manufacturing

Soln of sodium hypochlorite containing 0.45-0.50 g of the salt in 100 ml. Prepd by diluting with distilled water a soln of sodium hypochlorite, adding a 5% soln of sodium bicarbonate, nad adjusting to proper strength and concn according to procedure described in N.F. May be prepared also from 15.4 g chlorinated lime (30% available chlorine), 7.7 g anhydrous sodium carbonate, and 6.4 g sodium bicarbonate per liter; this soln is then adjusted ... /Sodium hypochlorite soln, diluted/

General Manufacturing Information

All other basic inorganic chemical manufacturing

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Food, beverage, and tobacco product manufacturing

Industrial treatment of water, wastewater and cooling towers.

Industrial waster and wastewater treatment

Industrial water and wastewater treatment

Industrial water and wastewater treatment (i.e. cooling towers)

Mining (except oil and gas) and support activities

Miscellaneous manufacturing

Oil and gas drilling, extraction, and support activities

Paint and coating manufacturing

Paper manufacturing

Pesticidal Application

Pesticide, fertilizer, and other agricultural chemical manufacturing

Petroleum refineries

Plastic material and resin manufacturing

Primary metal manufacturing

Services

Soap, cleaning compound, and toilet preparation manufacturing

Textiles, apparel, and leather manufacturing

Utilities

Water & wastewater treatment

Wholesale and retail trade

Hypochlorous acid, sodium salt (1:1): ACTIVE

IT IS OF PRIMARY IMPORTANCE THAT STRENGTH OF ... /DILUTED SODIUM HYPOCHLORITE/ BE ACCURATELY ADJUSTED & IT SHOULD BE RETESTED IF KEPT FOR MORE THAN A FEW DAYS.

Analytic Laboratory Methods

SODIUM HYPOCHLORITE CONCN IN WASTEWATER SAMPLES DETERMINED BY MEASURING ABSORBANCY @ 270-330 NM.

EPA Method 200.7: An Inductively Coupled Plasma - Atomic Emission Spectrophotmetric method for the determination of dissolved, suspended, or total elements in drinking water, surface water, and domestic and industrial wastewaters, is described. Sodium is analyzed at a wavelength of 588.995 nanometers and has an estimated detection limit of 29 ug/l. /Sodium/

Storage Conditions

Vent caps should be checked with full personal protection, and material should be stored at 15-18 °C and out of direct sunlight. ...

Solutions in water are storage hazards due to oxygen evolution.

Interactions

Stability Shelf Life

Highly unstable; hypochlorite ion in aq soln is remarkably stable. /Pentahydrate/

The stability of sodium hypochlorite soln used as disinfectants was maintained at 4 °For 2 yr, but after 2 yr @ 24 deg the concn of available chlorine was less than 50% of the original. A more rapid deterioration occurred in soln containing approx 100,000 ppm chlorine than in those containing 50,000 or 10,000 ppm chlorine. At pH 5-6, decomp was rapid, whereas increasing the pH increased the stability. Hypochlorites are stable if kept in a cool place, out of direct sunlight and in purpose made containers.

Two 2.5 l bottles of strong sodium hypochlorite soln (10-14% available chlorine) burst in storage, owing to failure of the cap designed to vent oxygen slowly evolved during storage.